Lu 2443
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Overview
Description
Lu 2443 is a heterocyclic compound that belongs to the class of thiadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lu 2443 typically involves the reaction of hydrazonoyl halides with thiocyanates or thiosemicarbazides. One common method involves the reaction of 2-[1-(5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives in the presence of triethylamine . The reaction is usually carried out in absolute ethanol under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Lu 2443 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiolate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced heterocyclic compounds.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of Lu 2443 involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to the antimicrobial and antifungal effects observed in various studies .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-1,3,4-thiadiazole-2-thiol: Another thiadiazole derivative with similar biological activities.
1,3,4-Thiadiazole-2-thiol, 5-phenyl-: Shares structural similarities and exhibits comparable antimicrobial properties.
Uniqueness
Lu 2443 is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and phenyl groups on the thiadiazole ring enhances its stability and reactivity compared to other thiadiazole derivatives .
Properties
CAS No. |
19703-86-7 |
---|---|
Molecular Formula |
C9H8N2S2 |
Molecular Weight |
208.3 g/mol |
IUPAC Name |
4-methyl-5-phenyl-1,3,4-thiadiazol-4-ium-2-thiolate |
InChI |
InChI=1S/C9H8N2S2/c1-11-8(13-9(12)10-11)7-5-3-2-4-6-7/h2-6H,1H3 |
InChI Key |
KKABNDWCHGAGAZ-UHFFFAOYSA-N |
SMILES |
C[N+]1=C(SC(=N1)[S-])C2=CC=CC=C2 |
Canonical SMILES |
C[N+]1=C(SC(=N1)[S-])C2=CC=CC=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
didehydro-4-methyl-5-phenyl-1,3,4-thiadiazolidine-2-thione Lu 2443 Lu-2443 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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